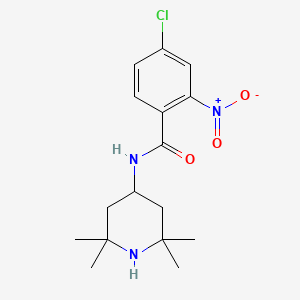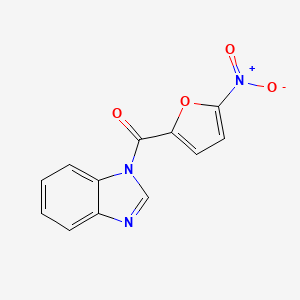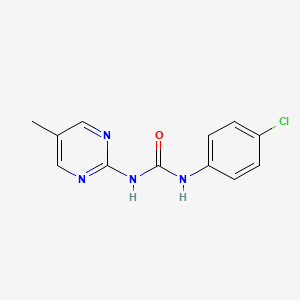![molecular formula C16H13FN4OS B5694890 2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTA belongs to the class of triazole-based compounds, which have been extensively studied for their diverse pharmacological properties.
作用機序
The mechanism of action of FPTA involves the inhibition of Akt signaling pathway through the binding to the PH domain of Akt, which results in the inhibition of downstream signaling cascades. This leads to the suppression of cell survival and proliferation, which is crucial for cancer cell growth. FPTA also activates the AMPK pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPTA have been extensively studied in vitro and in vivo. FPTA has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. FPTA has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative disorders. Additionally, FPTA has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
The advantages of using FPTA in lab experiments include its high potency, selectivity, and specificity towards the Akt signaling pathway. FPTA has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, the limitations of using FPTA in lab experiments include its stability and solubility issues, which can affect its efficacy and reproducibility.
将来の方向性
Several future directions for FPTA research include the development of FPTA derivatives with improved pharmacological properties and the exploration of its therapeutic potential in other diseases. FPTA has also been studied for its potential use as a diagnostic tool for cancer and other diseases, and further research is needed to validate its diagnostic efficacy. Additionally, the combination of FPTA with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations.
合成法
The synthesis of FPTA involves a multi-step process that starts with the reaction of 2-fluorobenzonitrile with phenylhydrazine, followed by the reaction with thioacetic acid. The final product is obtained after the reaction with triazole and subsequent purification steps. The synthesis of FPTA has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the choice of reagents.
科学的研究の応用
FPTA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, FPTA has been shown to inhibit the growth of cancer cells by targeting the Akt signaling pathway, which is involved in cell survival and proliferation. FPTA has also been studied for its anti-inflammatory properties and its ability to regulate glucose metabolism in diabetic animal models.
特性
IUPAC Name |
2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15-19-20-16(23-10-14(18)22)21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIEZGEQOCGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)






![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
